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Compound of Interest

Compound Name: 2-(1-Pyrrolidinyl)nicotinic acid

Cat. No.: B1273703 Get Quote

A comparative analysis of peer-reviewed studies on 2-(1-Pyrrolidinyl)nicotinic acid analogs

and related heterocyclic compounds reveals a diverse range of pharmacological activities, from

anti-inflammatory effects to modulation of nicotinic acetylcholine receptors (nAChRs). This

guide synthesizes key findings, presenting comparative data on their biological performance

and detailing the experimental methodologies employed.

Comparison of Biological Activities
Research into nicotinic acid and pyrrolidine derivatives has uncovered their potential in various

therapeutic areas. The following tables summarize the quantitative data from several key

studies, highlighting the structure-activity relationships and pharmacological effects of these

analogs.

Anti-inflammatory and Vasorelaxant Activity
A series of nicotinic acid derivatives have been investigated for their anti-inflammatory

properties, showing significant inhibition of inflammatory mediators.[1] Concurrently,

thionicotinic acid analogs have demonstrated potent vasorelaxant and antioxidant effects.[2][3]
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Compound/Analog Biological Activity
In Vitro/In Vivo
Model

Key Findings

Nicotinic Acid

Derivatives (4d, 4f, 4g,

4h, 5b)

Anti-inflammatory

LPS/INFγ-stimulated

RAW 264.7

macrophages;

Carrageenan-induced

arthritis in rats

Potent nitrite inhibition

(MTT results: 86.109

± 0.51 to 119.084 ±

0.09); Comparable

inhibition of TNF-α, IL-

6, iNOS, and COX-2

to ibuprofen.[1]

2-(1-

adamantylthio)nicotini

c acid (6)

Vasorelaxant &

Antioxidant

Phenylephrine-

induced contraction of

rat thoracic aorta;

DPPH and SOD

assays

Most potent

vasorelaxant with an

ED50 of 21.3 nM; also

the most potent

antioxidant in the

DPPH assay.[2][3]

Nicotinic Acetylcholine Receptor (nAChR) Binding
Affinity
Analogs featuring a pyrrolidinyl group have been synthesized and evaluated as ligands for

neuronal nAChRs, with a focus on the α4β2 subtype, a key target in neurodegenerative

diseases and nicotine addiction.[4][5]
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Compound/Analog Target Receptor Binding Affinity (Ki) Selectivity

(S)-2-

isopropylideneaminoo

xymethyl-1-

methylpyrrolidine

α4β2 nAChR Submicromolar affinity

Remarkable selectivity

over α7 and

muscarinic receptors.

[4]

(Z)-(S)-2-

ethylideneaminooxym

ethyl-1-

methylpyrrolidine

α4β2 nAChR Submicromolar affinity

Remarkable selectivity

over α7 and

muscarinic receptors.

[4]

7-Hydroxy-N-methyl-

2-pyrrolidinyl-1,4-

benzodioxane (2)

α4β2 nAChR High affinity

Selectively activates

the (α4)2(β2)3

stoichiometry of the

α4β2 nAChR.[5]

2-(N-methyl-2-

pyrrolidinyl)-6-

hydroxybenzofuran

(12)

α4β2 nAChR High affinity

Characterized for

functional activity at

two α4β2

stoichiometries.[5]

Other Receptor Interactions and Biological Effects
The versatility of the pyrrolidine and nicotinic acid scaffolds is further demonstrated by their

interaction with other receptors, such as adrenoceptors and peroxisome proliferator-activated

receptors (PPARs), and their potential application in cardiovascular and metabolic diseases.[6]

[7]
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Compound/Analog Target Receptor/Activity Key Findings

1-{3-[4-(2-chloro-phenyl)-

piperazin-1-yl]-propyl}-

pyrrolidin-2-one (7)

α1-Adrenoceptor
Highest affinity for α1-AR with

a pKi of 7.13.[6]

1-{3-[4-(4-chloro-phenyl)-

piperazin-1-yl]-propyl}-

pyrrolidin-2-one (18)

α2-Adrenoceptor
Highest affinity for α2-AR with

a pKi of 7.29.[6]

1-{3-[4-(2-ethoxy-phenyl)-

piperazin-1-yl]-propyl}-

pyrrolidin-2-one (13)

Antiarrhythmic Activity

Highest prophylactic

antiarrhythmic activity in

epinephrine-induced

arrhythmia in rats (ED50 = 1.0

mg/kg iv).[6]

N-4-trifluoromethyl-pyrimidinyl

pyrrolidine acid analog (4i)
PPARα/γ Agonist

Potent dual PPARα/γ agonist;

efficacious in lowering fasting

glucose and triglyceride levels

in diabetic db/db mice.[7]

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are summaries of the key experimental protocols cited in the reviewed studies.

In Vitro Anti-inflammatory Assays[1]
Cell Culture: RAW 264.7 macrophage cells were used.

MTT Assay: To assess cell viability and the inhibitory effect of the compounds on cell

proliferation.

Griess Assay: To measure nitrite concentration in the cell culture supernatant as an indicator

of nitric oxide production.

Cytokine Measurement: Levels of TNF-α, IL-6, iNOS, and COX-2 in LPS/INFγ-stimulated

macrophages were evaluated to determine the anti-inflammatory potency of the compounds.
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In Vivo Anti-inflammatory Model[1]
Animal Model: Carrageenan-induced arthritis in rats was used to evaluate the in vivo anti-

inflammatory activity of the synthesized compounds.

Ulcerogenic Profile: The gastric mucosa of the rats was examined to assess the ulcerogenic

side effects of the compounds.

Radioligand Binding Assays for nAChRs[4][5]
Receptor Source: Membranes from cells expressing specific nAChR subtypes (e.g., α4β2,

α3β4).

Radioligand: A radiolabeled ligand with high affinity for the target receptor (e.g., [³H]-

epibatidine) is used.

Procedure: The ability of the test compounds to displace the radioligand from the receptor is

measured. The concentration of the test compound that inhibits 50% of the specific binding

of the radioligand (IC50) is determined and used to calculate the binding affinity (Ki).

Functional Characterization of nAChR Ligands[5]
Expression System: Xenopus oocytes or mammalian cell lines are used to express the

nAChR subtypes of interest.

Electrophysiology: Two-electrode voltage clamp or patch-clamp techniques are used to

measure the ion currents elicited by the application of the test compounds. This allows for

the characterization of the compounds as agonists, partial agonists, or antagonists.

Visualizations
The following diagrams illustrate key concepts and workflows relevant to the research on 2-(1-
Pyrrolidinyl)nicotinic acid analogs and their derivatives.
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General Drug Discovery and Development Workflow
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Caption: A generalized workflow for drug discovery and development.
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NF-κB Signaling Pathway in Inflammation
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Caption: A simplified diagram of the NF-κB signaling pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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